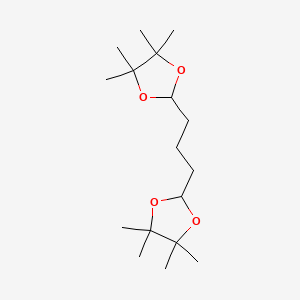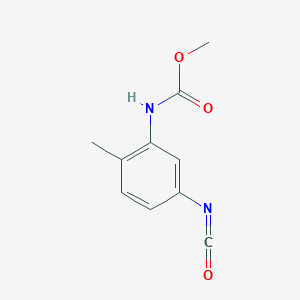
(1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate is an organic compound with a complex structure It is characterized by a cyclopentene ring substituted with three methyl groups and an acetate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate typically involves the esterification of the corresponding alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
(1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can further participate in various biochemical pathways. The cyclopentene ring structure may interact with enzymes or receptors, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid: This compound has a similar cyclopentene ring structure but differs in the functional groups attached.
®-2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl]acetic acid: Another similar compound with slight variations in the substituents.
Uniqueness
(1,3,4-Trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate is unique due to its specific arrangement of methyl groups and the presence of an acetate ester. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
89524-96-9 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
(1,3,4-trimethyl-2-oxocyclopent-3-en-1-yl)methyl acetate |
InChI |
InChI=1S/C11H16O3/c1-7-5-11(4,6-14-9(3)12)10(13)8(7)2/h5-6H2,1-4H3 |
Clave InChI |
BLEDLUIEWKUSRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(C1)(C)COC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


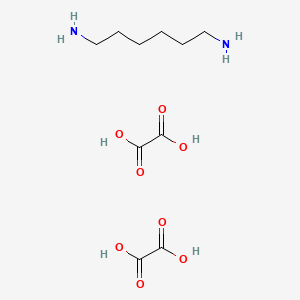
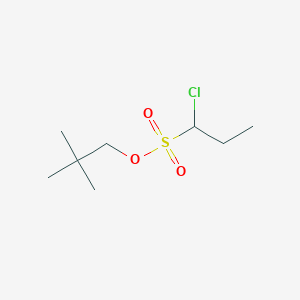


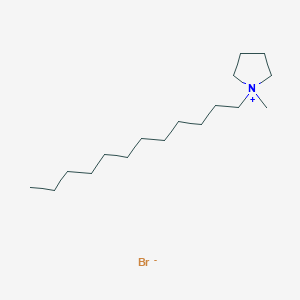


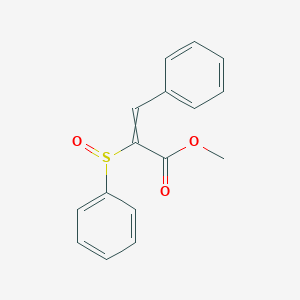
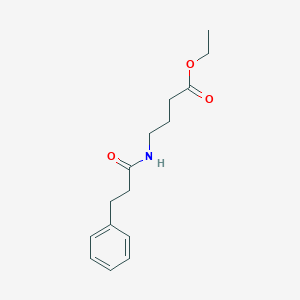
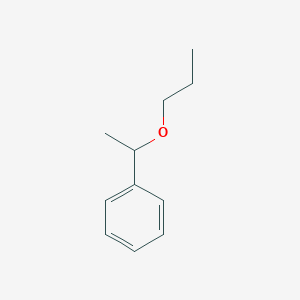
![2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide](/img/structure/B14372534.png)

